Sulfide, isobutyl o-tolyl
CAS No.: 15561-00-9
Cat. No.: VC21037424
Molecular Formula: C11H16S
Molecular Weight: 180.31 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 15561-00-9 |
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Molecular Formula | C11H16S |
Molecular Weight | 180.31 g/mol |
IUPAC Name | 1-methyl-2-(2-methylpropylsulfanyl)benzene |
Standard InChI | InChI=1S/C11H16S/c1-9(2)8-12-11-7-5-4-6-10(11)3/h4-7,9H,8H2,1-3H3 |
Standard InChI Key | JSFCLQCJAFPJOR-UHFFFAOYSA-N |
SMILES | CC1=CC=CC=C1SCC(C)C |
Canonical SMILES | CC1=CC=CC=C1SCC(C)C |
Introduction
Physical and Chemical Properties
Structural Characteristics
Isobutyl o-tolyl sulfide (CAS No. 15561-00-9) has the molecular formula C₁₁H₁₆S and a molecular weight of 180.31 g/mol . Its structure consists of an isobutyl group (2-methylpropyl) linked to an o-tolyl group (2-methylphenyl) through a sulfur atom. The IUPAC name for this compound is 1-methyl-2-[(2-methylpropyl)thio]benzene .
Several synonyms are used to refer to this compound:
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1-(Isobutylsulfanyl)-2-methylbenzene
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1-(isobutylthio)-2-methyl-benzene
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1-Methyl-2-(2-methylpropylsulfanyl)benzene
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1-Methyl-2-(2-methylpropylthio)benzene
The structure can be represented by the SMILES notation: Cc1ccccc1SCC(C)C .
Chemical Properties
Like other alkyl aryl sulfides, isobutyl o-tolyl sulfide exhibits characteristic reactivity patterns:
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Oxidation: It can undergo oxidation to form the corresponding sulfoxide and, with further oxidation, the sulfone. The oxidation is typically performed using hydrogen peroxide, peracids, or other oxidizing agents .
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Nucleophilic Attack: The sulfur atom acts as a nucleophile, allowing reactions with electrophiles at the sulfur center.
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Coordination: It can coordinate with various metal ions due to the lone pairs on the sulfur atom.
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Thermal Stability: The compound shows moderate thermal stability, with decomposition occurring at elevated temperatures .
Synthesis Methods
Several methods have been reported for the synthesis of alkyl aryl sulfides, which can be applied to the preparation of isobutyl o-tolyl sulfide:
Other Methods
Additional synthetic approaches include:
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Electrophilic Sulfenylation: Using sulfenyl chlorides to introduce the sulfide functionality into aromatic compounds.
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Palladium-Catalyzed Cross-Coupling: Various palladium-catalyzed methods have been developed for the formation of carbon-sulfur bonds.
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Phase Transfer Catalysis: Reactions conducted in heterophase systems with phase transfer catalysts to facilitate the alkylation of thiolates .
Chemical Reactions and Transformations
Other Transformations
Additional reactions include:
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Alkylation: Further functionalization through alkylation at the sulfur atom.
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Metal Coordination: Formation of complexes with transition metals.
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Thermal Rearrangements: Various rearrangement reactions under thermal conditions.
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Desulfurization: Removal of the sulfur atom using reducing agents like Raney nickel.
Analytical Methods and Characterization
Spectroscopic Analysis
Isobutyl o-tolyl sulfide can be characterized using various spectroscopic techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide information about the hydrogen and carbon environments in the molecule.
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Mass Spectrometry: This technique allows for the determination of the molecular weight and fragmentation pattern .
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Infrared Spectroscopy: Useful for identifying characteristic functional group vibrations.
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UV-Visible Spectroscopy: Can provide information about electronic transitions.
Chromatographic Methods
Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are useful for the separation and quantification of isobutyl o-tolyl sulfide in mixtures. The retention indices for similar compounds have been reported in the literature .
Comparison with Similar Compounds
Isomeric and Related Sulfides
Table 2 presents a comparison of isobutyl o-tolyl sulfide with structurally related compounds:
Table 2: Comparison of Isobutyl o-tolyl Sulfide with Related Compounds
Compound | CAS Number | Molecular Weight (g/mol) | Boiling Point (°C) | Density (g/cm³) |
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Isobutyl o-tolyl sulfide | 15561-00-9 | 180.31 | ~240-255 | ~0.96-0.97 |
Isobutyl p-tolyl sulfide | 54576-37-3 | 180.31 | 252.4 | 0.96 |
Isopropyl m-tolyl sulfide | 14905-80-7 | 166.28 | 232.5 | 0.97 |
Butyl o-tolyl sulfide | 15560-99-3 | 180.31 | Similar to isobutyl isomer | Similar to isobutyl isomer |
Butyl isobutyl sulfide | 1741-85-1 | 146.30 | 177.6 (450.78 K) | Not available |
Neopentyl p-tolyl sulfide | 864267-88-9 | 194.34 | Not available | Not available |
This comparison highlights the structural similarities and differences between these compounds, providing insights into the effects of isomerism and alkyl chain variations on physical properties .
Structure-Property Relationships
The position of the methyl group on the aromatic ring (ortho, meta, or para) and the nature of the alkyl chain (linear or branched) affect the physical and chemical properties of alkyl aryl sulfides:
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Boiling Point: Generally increases with molecular weight and decreases with branching.
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Reactivity: The ortho position of the methyl group in isobutyl o-tolyl sulfide can create steric hindrance, potentially affecting the reactivity compared to meta or para isomers.
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Oxidation Susceptibility: The electron-donating methyl group enhances the electron density at the sulfur atom, potentially increasing susceptibility to oxidation.
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